3-Acetylacrylic acid 3-Acetylacrylic acid
Brand Name: Vulcanchem
CAS No.: 4743-82-2
VCID: VC20807567
InChI: InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+
SMILES: CC(=O)C=CC(=O)O
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol

3-Acetylacrylic acid

CAS No.: 4743-82-2

Cat. No.: VC20807567

Molecular Formula: C5H6O3

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

3-Acetylacrylic acid - 4743-82-2

Specification

CAS No. 4743-82-2
Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
IUPAC Name (E)-4-oxopent-2-enoic acid
Standard InChI InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+
Standard InChI Key XGTKSWVCNVUVHG-NSCUHMNNSA-N
Isomeric SMILES CC(=O)/C=C/C(=O)O
SMILES CC(=O)C=CC(=O)O
Canonical SMILES CC(=O)C=CC(=O)O

Introduction

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar unsaturated carboxylic acids, 3-Acetylacrylic acid likely exhibits the following physical properties:

PropertyValue/Description
Physical StateCrystalline solid at room temperature
Molecular Weight114.10 g/mol
CAS Number4743-82-2
IUPAC Name(E)-4-oxopent-2-enoic acid
SolubilityLikely soluble in polar organic solvents; limited solubility in non-polar solvents
Functional GroupsCarboxylic acid, carbon-carbon double bond, ketone

This compound can be compared with related acrylic acid derivatives. For instance, 3-methylacrylic acid (crotonic acid) has a melting point of 70-72°C and a boiling point of 180-181°C . While direct physical data for 3-Acetylacrylic acid is limited in the provided search results, its properties would differ due to the presence of the acetyl group in place of the methyl group found in crotonic acid.

Chemical Reactivity

The presence of the α,β-unsaturated carbonyl system makes 3-Acetylacrylic acid particularly reactive in several types of transformations:

  • Michael addition reactions - The conjugated system is susceptible to nucleophilic attack

  • Cycloaddition reactions - The compound can participate in various cycloaddition processes

  • Acid-base reactions - The carboxylic acid group can undergo typical acid-base chemistry

The acid likely exhibits a pKa value similar to other unsaturated carboxylic acids, which typically fall in the range of 4-5. For comparison, 3-methylacrylic acid (crotonic acid) has a reported pKa of approximately 4.80 .

Synthesis Methods

Laboratory Synthesis

Various synthetic routes can be employed to prepare 3-Acetylacrylic acid. By analyzing established synthetic methodologies for similar compounds, we can infer potential preparation routes:

  • Aldol Condensation Route:
    The compound could potentially be synthesized through an aldol condensation between acetaldehyde and a suitable acetyl compound, followed by oxidation to form the carboxylic acid functionality.

  • Grignard-Based Synthesis:
    Drawing parallels from methacrylic acid synthesis methods, where Grignard reagents are utilized with carbon dioxide, a modified approach could be developed for 3-Acetylacrylic acid .

Synthesis MethodKey ReagentsReaction ConditionsPotential Yield
Aldol CondensationAcetaldehyde, acetyl compound, oxidizing agentBase-catalyzed condensation followed by oxidationVariable
Oxidation of Corresponding Alcohol3-Acetylallyl alcohol, oxidizing agentControlled oxidation conditionsModerate to high
CarbonylationSuitable vinyl ketone, CO2 sourceCatalytic conditionsModerate

Applications and Research Significance

Synthetic Applications

3-Acetylacrylic acid serves as a valuable building block in organic synthesis due to its reactive functional groups. Its applications include:

  • Asymmetric synthesis - The compound can participate in stereoselective reactions to form enantiomerically enriched products

  • Polymer chemistry - As an unsaturated carboxylic acid, it has potential applications in polymerization reactions

  • Pharmaceutical intermediate - The structure could serve as a precursor in the synthesis of biologically active compounds

Research Findings

Research involving 3-Acetylacrylic acid has demonstrated its utility in crystallization-induced asymmetric transformation (CIAT) reactions. In particular, the compound's ability to undergo aza-Michael addition with amines produces products with high diastereomeric purity, making it valuable for the synthesis of complex nitrogen-containing compounds.

The reactivity pattern of 3-Acetylacrylic acid can be compared to other unsaturated carboxylic acids. For example, poly(acrylic acid) and poly(methacrylic acid) have been extensively studied for their properties and applications in materials science . The addition of the acetyl group in 3-Acetylacrylic acid would likely impart unique properties to any resulting polymers or reaction products.

Comparative Analysis with Related Compounds

Structural Comparison

3-Acetylacrylic acid shares structural similarities with several other unsaturated carboxylic acids, but with distinct differences:

CompoundMolecular FormulaKey Structural FeatureDifference from 3-Acetylacrylic Acid
Methacrylic AcidC4H6O2Methyl group at α-positionHas methyl at α-position instead of acetyl at β-position
Crotonic Acid (3-Methylacrylic acid)C4H6O2Methyl group at β-positionHas methyl instead of acetyl at β-position
3-(Methylthio)acrylic acidC4H6O2SMethylthio group at β-positionHas methylthio instead of acetyl at β-position
Acrylic AcidC3H4O2No substituentsLacks the acetyl group

Reactivity Comparison

The presence of the acetyl group in 3-Acetylacrylic acid significantly alters its electronic properties compared to simpler acrylic acid derivatives. This group enhances the electrophilicity of the β-carbon, potentially making it more reactive in Michael addition reactions compared to compounds like methacrylic acid or crotonic acid.

For hazard comparison, methacrylic acid is classified as corrosive and harmful if swallowed or in contact with skin . Similar precautions would likely apply to 3-Acetylacrylic acid, though its specific toxicological profile may differ due to structural variations.

Future Research Directions

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